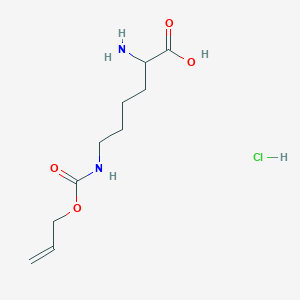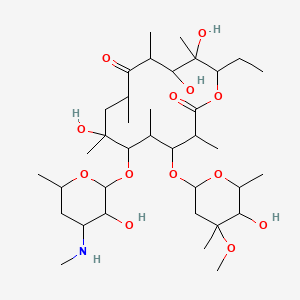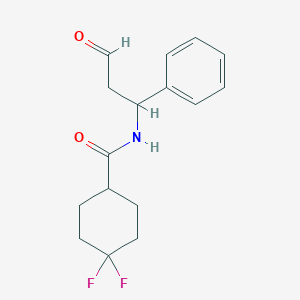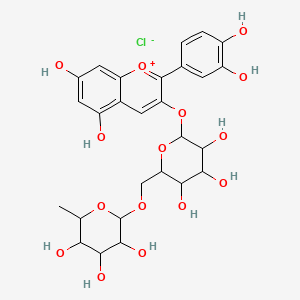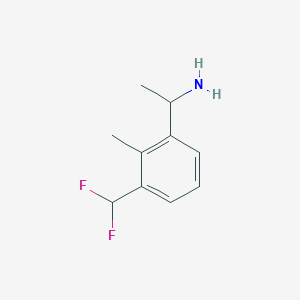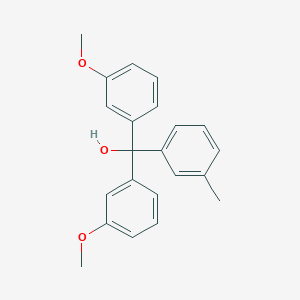
3,3'-Dimethoxy-3''-methyltrityl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dimethoxy-3’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O3. It is a tertiary alcohol characterized by the presence of methoxy groups and a methyl group attached to a trityl core. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-3’‘-methyltrityl alcohol typically involves the reaction of 3,3’-dimethoxybenzophenone with methylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
- Dissolve 3,3’-dimethoxybenzophenone in anhydrous ether.
- Add methylmagnesium bromide dropwise while maintaining the reaction mixture at a low temperature.
- Stir the reaction mixture for several hours, allowing the Grignard reagent to react with the ketone.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3,3’-Dimethoxy-3’'-methyltrityl alcohol may involve similar synthetic routes but on a larger scale. The process typically includes:
- Large-scale preparation of 3,3’-dimethoxybenzophenone.
- Use of automated reactors for the Grignard reaction.
- Continuous extraction and purification systems to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethoxy-3’'-methyltrityl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3’-dimethoxy-3’'-methylbenzophenone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted trityl alcohols with different functional groups.
Scientific Research Applications
3,3’-Dimethoxy-3’'-methyltrityl alcohol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Dimethoxy-3’'-methyltrityl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group, preventing unwanted reactions during synthesis. It may also interact with enzymes or receptors in biological systems, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybenzophenone: A precursor in the synthesis of 3,3’-Dimethoxy-3’'-methyltrityl alcohol.
Trityl alcohol: A related compound with similar structural features but lacking the methoxy and methyl groups.
3,3’-Dimethoxy-3’'-methylbenzophenone: An oxidation product of 3,3’-Dimethoxy-3’'-methyltrityl alcohol.
Uniqueness
3,3’-Dimethoxy-3’'-methyltrityl alcohol is unique due to its specific combination of methoxy and methyl groups attached to a trityl core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C22H22O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(3-methoxyphenyl)-(3-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O3/c1-16-7-4-8-17(13-16)22(23,18-9-5-11-20(14-18)24-2)19-10-6-12-21(15-19)25-3/h4-15,23H,1-3H3 |
InChI Key |
BLAQVLXXHLPVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


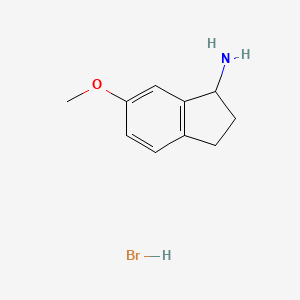

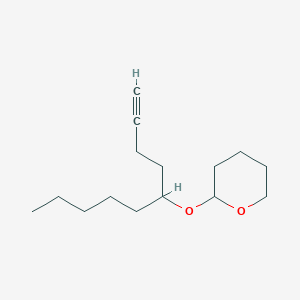
![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B15286989.png)
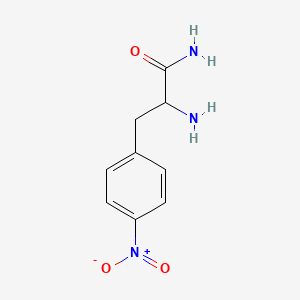
![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)
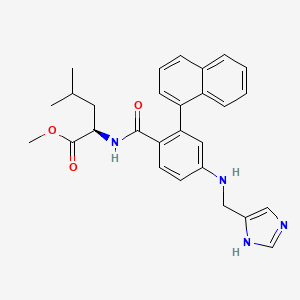
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15287017.png)
